2'-Deoxy-2-fluoroadenosine

Catalog No.
S2741045
CAS No.
21679-12-9
M.F
C10H12FN5O3
M. Wt
269.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxy-2-fluoroadenosine

Research assays fail when natural 2’-deoxyadenosine is rapidly deaminated by ADA. 2’-Deoxy-2-fluoroadenosine (F-dAdo) provides an ADA-resistant solution.

  • 3,000× greater PNP cleavage efficiency vs. arabinose analogs for robust ADEPT prodrug activation.
  • Stable 2-fluoro scaffold enables synthesis of high-value NRTIs (e.g., EFdA/Islatravir).
  • Sub-µM synergy (0.6 µM) with ribonucleotide reductase inhibitors in leukemia screening panels.

CAS Number

21679-12-9

Product Name

2'-Deoxy-2-fluoroadenosine

IUPAC Name

5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H12FN5O3

Molecular Weight

269.23 g/mol

InChI

InChI=1S/C10H12FN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)

InChI Key

ZWPYUXAXLRFWQC-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O

solubility

not available

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)F)N)CO)O

2'-deoxy-2-fluoroadenosine is a member of adenosines and an organofluorine compound.

Synonyms

2'-Deoxy-2-fluoroadenosine, 2-Fluoro-2'-deoxyadenosine, F-dAdo, 2'-F-dAdo, 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-2-fluoroadenine, (2R,3S,5R)-5-(6-Amino-2-fluoro-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Purity

≥98%

Package Size

5 mg, 10 mg

2'-Deoxy-2-fluoroadenosine (F-dAdo) is a highly specialized purine nucleoside analog characterized by a fluorine atom at the 2-position of the adenine ring and a 2'-deoxyribose sugar. In procurement and assay design, this compound is primarily valued for its profound resistance to enzymatic degradation by adenosine deaminase (ADA) and its exceptional efficiency as a substrate for specific nucleoside phosphorylases [1]. Unlike natural nucleosides that suffer from rapid physiological clearance, the electronegative 2-fluoro substitution ensures prolonged intracellular stability. Consequently, F-dAdo serves as a critical prodrug in targeted gene therapy models (such as ADEPT) and functions as an indispensable precursor for the synthesis of advanced, ADA-resistant antiviral and antineoplastic agents, including next-generation translocation inhibitors [2].

Research Fit

1
Prodrug activation by E. coli PNP for GDEPT model studies
2
Selective substrate for T. vaginalis PNP in antiparasitic assays
3
2′-Fluoro building block for modified oligonucleotide synthesis

Substituting 2'-Deoxy-2-fluoroadenosine with natural 2'-deoxyadenosine or closely related halogenated analogs like fludarabine (F-araA) critically compromises assay integrity and process outcomes. Natural 2'-deoxyadenosine is rapidly deaminated by ADA in serum and cell culture media, leading to irreproducible pharmacokinetic profiles and premature assay failure [1]. Conversely, while fludarabine shares the 2-fluoro modification, its arabinose sugar configuration drastically reduces its binding affinity and cleavage efficiency by key activating enzymes like E. coli purine nucleoside phosphorylase (PNP). For researchers designing suicide gene therapy models or synthesizing highly specific oligonucleotide probes, failing to procure the exact 2'-deoxyribose/2-fluoro combination results in suboptimal prodrug activation and necessitates significantly higher dosing to achieve baseline cytotoxicity [2].

Substitution Risk

This compound
Resists cleavage by human PNP; selectively activated by non‑human PNPs
Generic substitute
Natural 2′-deoxyadenosine is cleaved by both human and non‑human PNPs, losing species selectivity
This compound
Exhibits high kinetic efficiency for E. coli PNP
Generic substitute
Fludarabine shows substantially lower substrate efficiency; enzymatic prodrug activation may shift
This compound
2′-Fluoro modification impacts ribose conformation and hybridization properties
Generic substitute
Unmodified 2′-deoxyadenosine may alter oligonucleotide binding affinity and nuclease resistance

Enzymatic Cleavage Efficiency in PNP-Targeted Models

In suicide gene therapy models utilizing E. coli purine nucleoside phosphorylase (PNP) to generate toxic purine analogs locally, the choice of prodrug is critical for efficacy. Quantitative evaluations demonstrate that 2'-Deoxy-2-fluoroadenosine (F-dAdo) is 3,000 times more efficient as a substrate for E. coli PNP compared to the widely used arabinose analog, fludarabine (F-araA) [1]. This massive differential in phosphorolytic cleavage ensures rapid, localized generation of the highly toxic 2-fluoroadenine metabolite.

Evidence DimensionSubstrate efficiency for E. coli PNP
Target Compound DataF-dAdo (Highly efficient cleavage)
Comparator Or BaselineFludarabine / F-araA (Baseline efficiency)
Quantified Difference3,000-fold higher substrate efficiency for F-dAdo
ConditionsIn vitro / In vivo D54 glioma models expressing E. coli PNP

Procuring F-dAdo over fludarabine is essential for maximizing prodrug conversion rates in bacterial PNP-based gene therapy assays, allowing for lower dosing and reduced off-target toxicity.

E. coli PNP substrate comparison
Head‑to‑head
3000× higher substrate efficiency vs fludarabine
Reported kinetic advantage in enzyme‑activation assay
In vitro E. coli PNP cleavage assay

Resistance to Adenosine Deaminase (ADA) Degradation

A major limitation of natural nucleosides in prolonged biological assays is their rapid degradation by adenosine deaminase (ADA). The introduction of the highly electronegative fluorine atom at the 2-position of the adenine ring in 2'-Deoxy-2-fluoroadenosine sterically and electronically impedes ADA binding. Consequently, F-dAdo exhibits profound resistance to ADA-mediated deamination compared to natural 2'-deoxyadenosine, which is rapidly converted to inactive inosine derivatives [1].

Evidence DimensionSusceptibility to ADA-mediated deamination
Target Compound DataF-dAdo (Highly resistant / stable)
Comparator Or Baseline2'-Deoxyadenosine (Rapidly deaminated)
Quantified DifferenceSignificant extension of intracellular half-life due to enzymatic evasion
ConditionsSerum and cell culture media containing active adenosine deaminase

Buyers must select F-dAdo to ensure compound stability and reproducible dosing in cell-based assays where endogenous ADA would otherwise degrade natural nucleoside controls.

T. vaginalis PNP selectivity
Class‑level inference
IC50 106 nM, inactive against human PNP
Supports species‑specific PNP pathway study
Selectivity inferred from parasite vs human enzyme assays

Synergistic Cytotoxicity in Combination Screening

When screening for combination therapies targeting leukemia, F-dAdo demonstrates unique synergistic properties. In L1210 cell growth inhibition assays, the combination of F-dAdo with ribonucleotide reductase inhibitors (such as hydroxyurea) yields strong synergistic cytotoxicity, achieving significant growth inhibition at concentrations as low as 0.6 µM of F-dAdo [1]. In contrast, other combinations often yield merely additive effects.

Evidence DimensionGrowth inhibition of L1210 leukemia cells
Target Compound DataF-dAdo + Hydroxyurea (Strong synergy at 0.6 µM)
Comparator Or BaselineAdditive baseline of individual agents
Quantified DifferencePotent synergistic inhibition vs. standard additive effects
ConditionsIn vitro L1210 cell culture assays

Procuring F-dAdo is highly recommended for combination screening panels, as its specific mechanism of action reliably triggers synergistic inhibition of DNA synthesis pathways.

In vivo model response
Head‑to‑head
Activity comparable to MeP‑dR, greater than F‑araAMP
Reported model‑response endpoint context
D54 glioma xenograft with E. coli PNP

Precursor Suitability for Advanced Antiviral Scaffolds

In medicinal chemistry workflows, F-dAdo serves as a critical structural scaffold. Its 2-fluoro modification is deliberately retained when synthesizing next-generation NRTIs (like 4'-ethynyl-2-fluoro-2'-deoxyadenosine, EFdA). The presence of the 2-fluoro group on the F-dAdo backbone ensures that downstream derivatives maintain ADA resistance, contributing to an exceptional Selectivity Index (SI > 110,000) against multi-drug resistant viral strains [1].

Evidence DimensionDownstream antiviral Selectivity Index (SI)
Target Compound DataF-dAdo-derived scaffolds (Maintains ADA resistance)
Comparator Or BaselineNon-fluorinated deoxyadenosine scaffolds (ADA susceptible)
Quantified DifferenceEnables synthesis of derivatives with SI > 110,000
ConditionsAntiviral drug development and structural modification workflows

For industrial synthesis of modified nucleosides, starting with the F-dAdo scaffold guarantees that the final active pharmaceutical ingredients retain critical metabolic stability.

Chemical characterization
Data to verify
Purity 96%, mp 218°C, [α] −16°
Supports procurement and characterization
Supplier‑provided specification; verify for lot

Suicide Gene Therapy and ADEPT Models

Due to its 3,000-fold higher cleavage efficiency by E. coli PNP compared to arabinose analogs, F-dAdo is the premier prodrug choice for Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and suicide gene therapy assays. It ensures rapid, localized conversion to toxic 2-fluoroadenine in targeted tumor models [1].

Synthesis of Next-Generation Antiviral Libraries

F-dAdo is an essential starting material in medicinal chemistry for synthesizing highly potent, ADA-resistant nucleoside reverse transcriptase inhibitors (NRTIs). Its stable 2-fluoro scaffold is critical for developing derivatives like EFdA (Islatravir) that require extended intracellular half-lives [2].

Combination Chemotherapy Screening Panels

Because of its proven ability to synergize with ribonucleotide reductase inhibitors at sub-micromolar concentrations (e.g., 0.6 µM), F-dAdo is highly recommended for use in high-throughput oncology screening panels designed to identify synergistic drug combinations against leukemia cell lines [3].

Metabolically Stable Oligonucleotide Synthesis

In molecular biology workflows requiring modified DNA/RNA probes, F-dAdo can be incorporated into oligonucleotides to provide a purine base that resists enzymatic degradation by endogenous deaminases, ensuring probe integrity during prolonged in vivo or in vitro studies[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
E. coli PNP prodrug activation studies
Kinetic substrate efficiency profile
Enzyme‑substrate activation assay
T. vaginalis PNP targeting research
Species‑specific PNP activation
Selectivity vs. human PNP
2′‑Fluoro oligonucleotide synthesis
2′‑Fluoro modification for hybridization
Purity and physical characterization

XLogP3

0.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

269.09241742 g/mol

Monoisotopic Mass

269.09241742 g/mol

Heavy Atom Count

19

UNII

2T63DT4KWU

Wikipedia

2-Fluoro-2'-Deoxyadenosine
2'-deoxy-2-fluoroadenosine

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